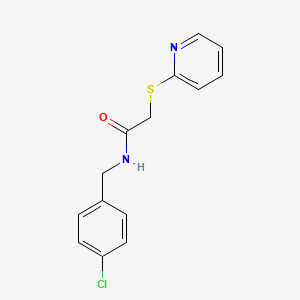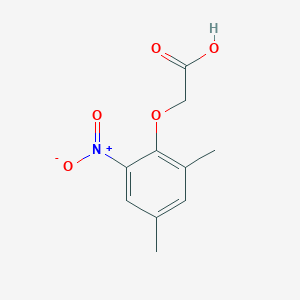![molecular formula C12H8BrN3O2S B5865586 6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)
6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring, a chromenone ring, and a methylamino group.
作用機序
The mechanism of action of 6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as the inhibition of enzymes, the induction of apoptosis, and the modulation of signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, scavenge free radicals, reduce inflammation, and induce apoptosis in cancer cells. It has also been shown to modulate various signaling pathways such as the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway.
実験室実験の利点と制限
One of the main advantages of using 6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one in lab experiments is its broad spectrum of biological activities. It can be used in various assays to study the effects of different compounds on bacterial and fungal growth, free radical scavenging, inflammation, and apoptosis. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one. One of the directions is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its effects on different signaling pathways and its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to explore the structure-activity relationship of this compound and to develop more potent analogs with improved solubility and bioavailability.
In conclusion, this compound is a promising compound with significant potential applications in various fields of scientific research. Its broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, make it an attractive candidate for further investigation. However, more studies are needed to fully understand its mechanism of action, its effects on different signaling pathways, and its potential use as a therapeutic agent.
合成法
The synthesis of 6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one involves the reaction of 5-(methylamino)-1,3,4-thiadiazole-2-thiol with 6-bromo-2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution at the bromine atom of 6-bromo-2-hydroxyacetophenone by the thiol group of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, followed by cyclization to form the chromenone ring.
科学的研究の応用
6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2S/c1-14-12-16-15-10(19-12)8-5-6-4-7(13)2-3-9(6)18-11(8)17/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAQVOMPYVHDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
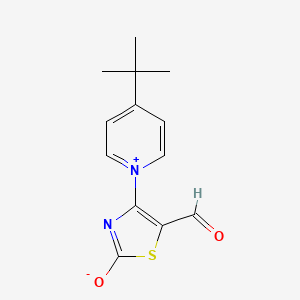
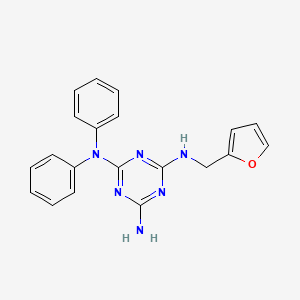
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)
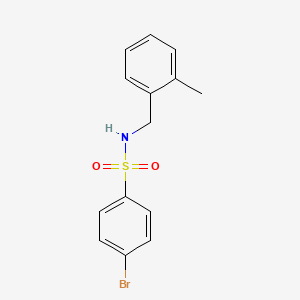
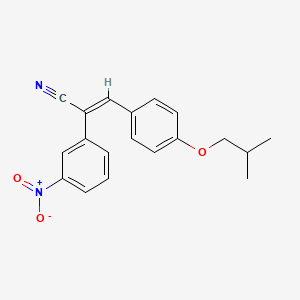
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)

